molecular formula C8H18O2SSi B13817868 Mercaptopropyldiethoxymethylsilane

Mercaptopropyldiethoxymethylsilane

Cat. No.: B13817868
M. Wt: 206.38 g/mol
InChI Key: KWZPCURQZRPCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL is an organosilicon compound characterized by the presence of a thiol group and a diethoxymethylsilyl group attached to a propyl chain. This compound is notable for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL typically involves the reaction of 3-mercaptopropyltrimethoxysilane with diethyl ether in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL involves the formation of strong covalent bonds with various substrates. The thiol group can form disulfide bonds, while the diethoxymethylsilyl group can undergo hydrolysis to form silanol groups, which further condense to form siloxane bonds. These reactions contribute to the compound’s ability to modify surfaces and enhance adhesion .

Comparison with Similar Compounds

Uniqueness: 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL is unique due to its combination of a thiol group and a diethoxymethylsilyl group, which provides distinct reactivity and versatility in various applications. The presence of the thiol group allows for specific interactions with metals and other thiol-reactive species, while the diethoxymethylsilyl group offers robust adhesion properties .

Properties

Molecular Formula

C8H18O2SSi

Molecular Weight

206.38 g/mol

InChI

InChI=1S/C8H18O2SSi/c1-3-9-8(10-4-2)12-7-5-6-11/h8,11H,3-7H2,1-2H3

InChI Key

KWZPCURQZRPCJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.